

synthesis methods for 21,23-Dihydro-23hydroxy-21-oxozapoterin

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Compound of Interest		
Compound Name:	21,23-Dihydro-23-hydroxy-21-	
	oxozapoterin	
Cat. No.:	B159433	Get Quote

Application Notes and Protocols for the Hypothetical Synthesis of **21,23-Dihydro-23-hydroxy-21-oxozapoterin**

Disclaimer: The total chemical synthesis of the natural product zapoterin has not been reported in peer-reviewed scientific literature to date. Consequently, the following application notes and protocols describe a hypothetical synthetic pathway. The proposed reactions are based on established principles of organic chemistry but have not been experimentally validated for this specific molecule. This document is intended for informational and conceptual purposes for researchers, scientists, and drug development professionals.

Introduction to Zapoterin and its Derivatives

Zapoterin is a naturally occurring limonoid, a class of highly oxygenated triterpene derivatives found in various plants. It has been isolated from species such as Casimiroa edulis and Clausena emarginata. The complex molecular architecture of zapoterin, featuring multiple stereocenters and a furan ring, makes it a challenging target for total synthesis. Natural products and their derivatives are of significant interest in drug discovery. For instance, zapoterin has been noted for its potential antifungal activity[1]. The requested compound, 21,23-Dihydro-23-hydroxy-21-oxozapoterin, is a derivative of zapoterin and, while its specific activities are unknown, modifications of natural product scaffolds are a common strategy for enhancing biological activity and optimizing pharmacokinetic properties.



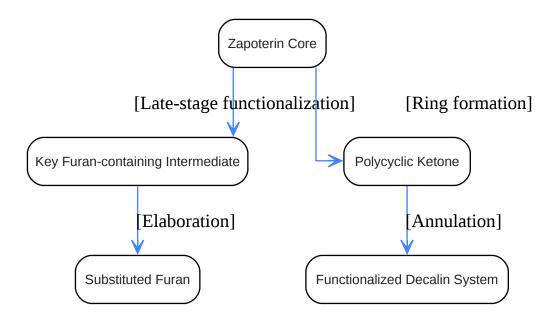
Properties of Zapoterin

The known physicochemical properties of the parent compound, zapoterin, are summarized below.

Property	Value	Reference
Molecular Formula	С26Н30О8	[1][2]
Molecular Weight	470.5 g/mol	[1][2]
Appearance	Crystalline solid	[3]
Melting Point	257 °C	[1]
Known Biological Activity	Antifungal	[1]

Hypothetical Retrosynthetic Analysis

A plausible, albeit speculative, retrosynthetic analysis for the zapoterin core is presented below. This approach aims to disconnect the complex structure into simpler, potentially accessible starting materials. The diagram illustrates a possible strategy for assembling the key carbocyclic and heterocyclic rings of the molecule.



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Caption: Hypothetical retrosynthetic analysis of the zapoterin core structure.

Proposed Synthetic Workflow for 21,23-Dihydro-23-hydroxy-21-oxozapoterin

The following diagram outlines a conceptual workflow for the synthesis, beginning from the zapoterin core. This assumes a successful total synthesis of zapoterin. The subsequent steps focus on the specific modifications required to achieve the target derivative.



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Caption: Proposed workflow for the conversion of zapoterin to the target derivative.

Hypothetical Experimental Protocols

The following protocols are speculative and would require extensive optimization and characterization at each step.

Protocol 1: Synthesis of 21,23-Dihydrozapoterin (Selective Reduction)

- Dissolution: Dissolve hypothetically synthesized zapoterin (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a round-bottom flask equipped with a magnetic stirrer.
- Catalyst Addition: Add a catalyst, for example, 10% Palladium on carbon (0.1 eq).
- Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.



- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 21,23-dihydrozapoterin.

Protocol 2: Synthesis of 21,23-Dihydro-23-hydroxy-zapoterin (Hydroxylation)

- Reagent Preparation: In a separate flask, prepare a solution of a suitable hydroxylating agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) in a solvent like dichloromethane (DCM).
- Reaction Setup: Dissolve the product from Protocol 1 (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Addition: Add the m-CPBA solution dropwise to the solution of the dihydro-zapoterin derivative.
- Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. The initial epoxidation would be followed by a subsequent ring-opening to introduce the hydroxyl group, which might require specific workup conditions.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by flash column chromatography.

Protocol 3: Synthesis of 21,23-Dihydro-23-hydroxy-21-oxozapoterin (Oxidation)

 Reaction Setup: Dissolve the hydroxylated intermediate from Protocol 2 (1.0 eq) in a suitable solvent such as DCM.



- Oxidant Addition: Add a selective oxidizing agent, for example, Dess-Martin periodinane (1.5 eq), to the solution.
- Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
 Separate the organic layer, wash with saturated aqueous sodium bicarbonate, and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purification: Purify the crude product via flash column chromatography to obtain the final target compound, **21,23-Dihydro-23-hydroxy-21-oxozapoterin**.

Concluding Remarks for Researchers

The synthesis of zapoterin and its derivatives represents a significant challenge in organic chemistry. The successful total synthesis would be a notable achievement and would open avenues for the exploration of the biological activities of this class of molecules. The development of a synthetic route would enable the creation of a library of analogues, allowing for systematic structure-activity relationship (SAR) studies. Such studies are crucial in the field of drug development for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. Researchers undertaking this challenge should focus on novel strategies for the construction of the polycyclic core and stereoselective transformations.

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